

Coccineone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coccineone B

Cat. No.: B15592688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccineone B is a flavonoid isolated from the roots of *Boerhaavia coccinea*, a plant with a history of use in traditional medicine.^[1] As a member of the flavonoid class of natural products, **Coccineone B** holds potential for various pharmacological applications. This technical guide provides a comprehensive overview of the known properties of **Coccineone B**, including its physicochemical characteristics. Due to the limited publicly available data specifically on **Coccineone B**, this document also extrapolates potential biological activities and experimental protocols based on studies of its source organism and structurally related compounds.

Physicochemical Properties

Coccineone B is characterized by the following molecular and physical properties, essential for its identification and use in experimental settings.

Property	Value	Source
CAS Number	135626-13-0	[1]
Molecular Formula	C ₁₆ H ₁₀ O ₆	[1]
Molecular Weight	298.25 g/mol	[1]

Experimental Protocols

Isolation of Coccineone B from Boerhaavia coccinea

While a specific protocol for the isolation of **Coccineone B** is not readily available, a general methodology can be adapted from established procedures for isolating flavonoids and rotenoids from Boerhaavia species.

Objective: To isolate and purify **Coccineone B** from the roots of Boerhaavia coccinea.

Materials:

- Dried and powdered roots of Boerhaavia coccinea
- Methanol (MeOH)
- n-Hexane
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel)
- Appropriate solvent systems for chromatography (e.g., hexane-EtOAc or chloroform-MeOH gradients)
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

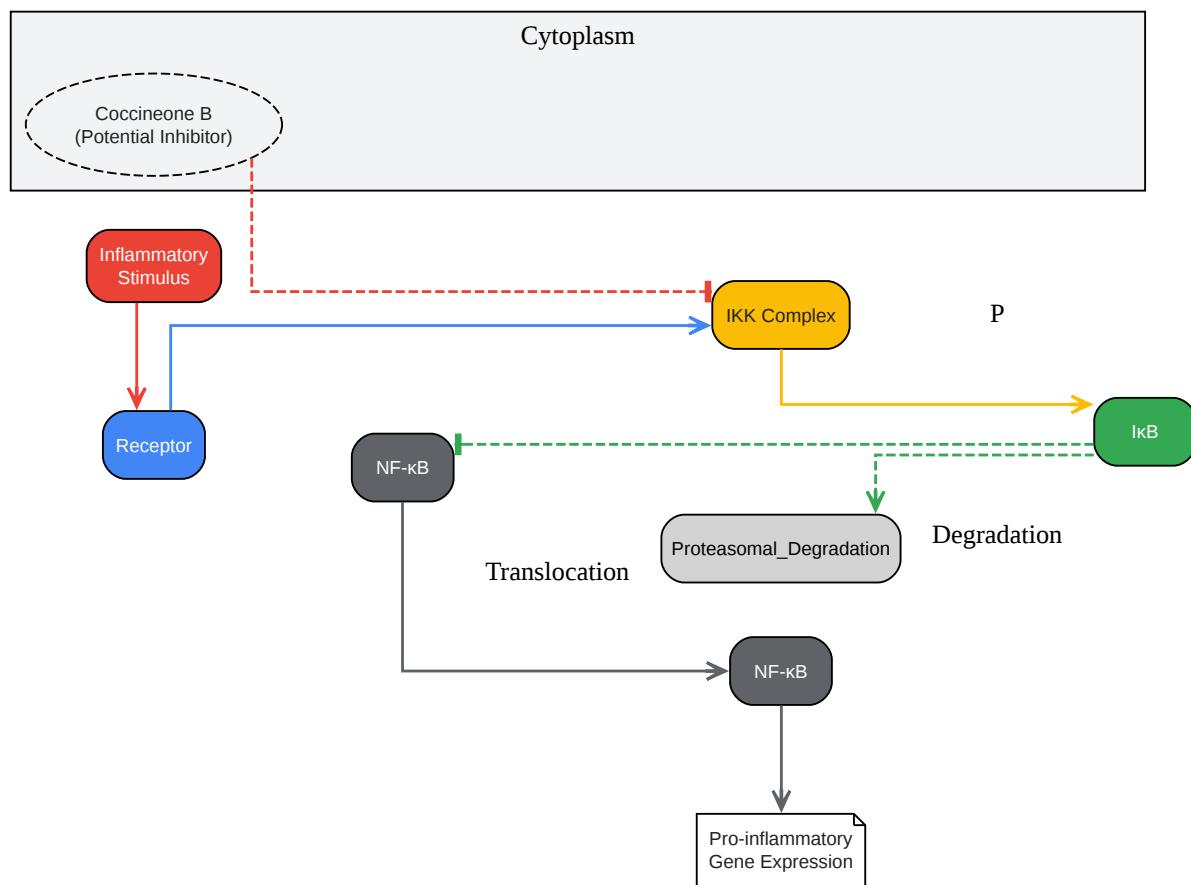
- Extraction: The powdered root material is subjected to Soxhlet extraction or maceration with methanol to obtain a crude extract.
- Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to

separate compounds based on their polarity. Flavonoids like **Coccineone B** are typically found in the ethyl acetate fraction.

- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate).
- Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing **Coccineone B**. Fractions with similar TLC profiles are pooled.
- Purification: The pooled fractions are further purified using repeated column chromatography or preparative HPLC to yield pure **Coccineone B**.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of **Coccineone B** is limited. However, based on the known pharmacological properties of *Boerhaavia coccinea* extracts and related flavonoids, **Coccineone B** is likely to possess anti-inflammatory and antioxidant properties.


Potential Anti-inflammatory Activity

Extracts of *Boerhaavia diffusa*, a closely related species, have demonstrated significant anti-inflammatory effects.^[2] This activity is often attributed to the presence of flavonoids and rotenoids. One of the key mechanisms underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that **Coccineone B**, as a flavonoid constituent, may contribute to the anti-inflammatory effects of the plant extract by modulating this pathway.

Potential Mechanism of Action:

The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines. Flavonoids have been shown to inhibit NF-κB activation at various points in this pathway.

Below is a diagram illustrating the potential modulation of the NF-κB signaling pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boeravinone B Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boeravinone B alleviates gut dysbiosis during myocardial infarction-induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Coccineone B: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15592688#coccineone-b-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b15592688#coccineone-b-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com